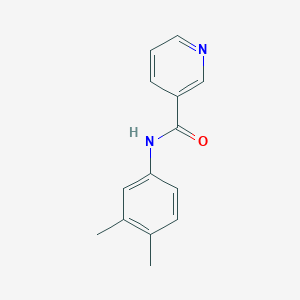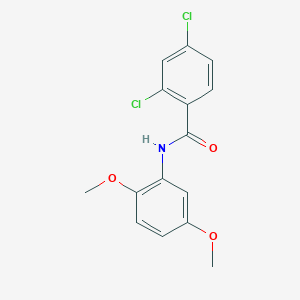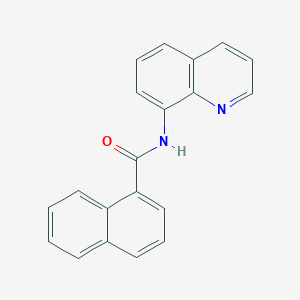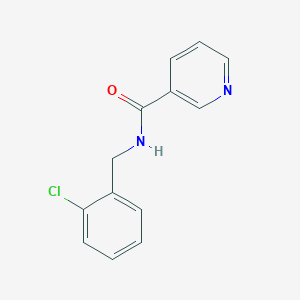
N-(3,4-dimethylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyridine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and a modulator of neurotransmitter release. In agriculture, this compound has been studied for its potential as a nitrification inhibitor, which can reduce the loss of nitrogen from soil and increase crop yields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme nitrite reductase, which is involved in the conversion of nitrite to nitric oxide in the body. This inhibition can lead to an increase in the levels of nitrite and nitric oxide, which have been shown to have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to increase the levels of nitrite and nitric oxide in the body, which have been associated with various physiological effects, including vasodilation, immune modulation, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using certain methods. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain assays. This compound also has a short half-life in the body, which can limit its efficacy in certain applications.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)pyridine-3-carboxamide. One direction is the development of more water-soluble derivatives of this compound, which can increase its efficacy in certain assays. Another direction is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential as a treatment for bacterial infections, and further research in this area is warranted. Additionally, the potential of this compound as a nitrification inhibitor in agriculture should be further explored.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as an analgesic, anti-inflammatory, anti-cancer, and neuroprotective agent, as well as a nitrification inhibitor in agriculture. Further research is warranted to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized using several methods, including the reaction of 3,4-dimethylpyridine with ethyl chloroformate and subsequent reaction with ammonia, or the reaction of 3,4-dimethylpyridine with phosgene and subsequent reaction with ammonia. Another method involves the reaction of 3,4-dimethylpyridine with isatoic anhydride and subsequent reaction with ammonia. The synthesis method used depends on the desired purity and yield of this compound.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-13(8-11(10)2)16-14(17)12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
MPWUJYHWSMZLRJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)C |
Solubilité |
33.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)